molecular formula C11H15O5P B1272697 Benzyl Dimethylphosphonoacetate CAS No. 57443-18-2

Benzyl Dimethylphosphonoacetate

Cat. No. B1272697
CAS RN: 57443-18-2
M. Wt: 258.21 g/mol
InChI Key: QYLGNJMIOVHLQQ-UHFFFAOYSA-N
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Description

Benzyl Dimethylphosphonoacetate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by their phosphorus-containing functional groups and have a wide range of applications in organic synthesis and catalysis. The papers provided discuss various aspects of related compounds, including their synthesis, reactivity, and potential applications in different chemical reactions.

Synthesis Analysis

The synthesis of related benzylphosphonate compounds involves several methods. For instance, acylphosphonates can be generated from acyl anion equivalents under the promotion of cyanide anion via phosphonate-phosphate rearrangement, which can then react with aldehydes to produce cross-benzoin products . Another synthesis approach involves the reaction of chloroboranes with lithiated benzyl-phosphine to produce a series of o-benzylphosphino-boranes . Additionally, alkyl hydrogen α-(benzyloxycarbonylamino)benzylphosphonates can be prepared from substituted benzaldehydes, benzyl carbamate, and phosphorus(III) chloride in acetic acid containing thionyl chloride followed by alcoholysis .

Molecular Structure Analysis

The molecular structure of benzylphosphonate compounds and their derivatives can be complex. For example, the structure of o-benzylphosphino- and o-α-methylbenzyl(N,N-dimethyl)amine-boranes was probed using spectroscopic, crystallographic, and computational methods . The molecular structure of these compounds can significantly influence their reactivity and the outcomes of their reactions.

Chemical Reactions Analysis

Benzylphosphonate compounds participate in a variety of chemical reactions. Dimethyl benzoylphosphonate can serve as a benzoylation agent or undergo addition reactions to give substituted α-hydroxybenzylphosphonates . It can also participate in the Wittig-Horner reaction and react with hydroxylamine to produce benzonitrile . Cyclisation reactions of 2-substituted benzoylphosphonates with trialkyl phosphites have been studied, leading to the formation of benzofuran derivatives . Additionally, the interaction of salicylaldehydes with phosphonoacetates under Knoevenagel reaction conditions can yield coumarin-3-phosphonates and 1,2-benzoxaphosphorine-3-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylphosphonate compounds are influenced by their molecular structure. For instance, the steric bulk around the boron center and the Lewis acidity of the borane affect the activation barrier for H2 activation in o-benzylphosphino-boranes . The redox properties of bis(dimesitylphosphino) derivatives have been investigated through electrochemical measurements, reflecting their crowded molecular structures . The thermal, mechanical, and dielectric properties of these compounds can also be studied to gain insights into their stability and potential applications .

Scientific Research Applications

1. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids

  • Application Summary: Benzyl Dimethylphosphonoacetate is used in the Microwave-Accelerated McKenna Synthesis of Phosphonic Acids. This method is used to prepare phosphonic acids from their simple dialkyl esters .
  • Methods of Application: The process involves silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation is used to accelerate the BTMS silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates .
  • Results/Outcomes: The MW-BTMS method dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .

2. Control of Red Flour Beetle

  • Application Summary: Benzyl Dimethylphosphonoacetate may have potential applications in controlling the Red Flour Beetle, Tribolium castaneum .

3. Antibiotic and Antiviral Agents

  • Application Summary: Phosphonates, such as Benzyl Dimethylphosphonoacetate, have diverse utility in the field of medicine. They are used as antibiotic and antiviral agents .

4. Components of Polymers Used in Paints and Adhesives

  • Application Summary: Phosphonates, including Benzyl Dimethylphosphonoacetate, are used as components of polymers in paints and adhesives .

5. Generation of p-(N,N-dimethyl)benzyl Equivalents

  • Application Summary: Benzyl Dimethylphosphonoacetate is used in the highly selective generation of p-(N,N-dimethyl)benzyl equivalents from easily-available N,N-dimethyl arylamines .

6. Antiproliferative and Antimicrobial Activities

  • Application Summary: Benzyl Dimethylphosphonoacetate is used in the synthesis of 2-substituted (benzyl/phenylethyl/phenoxymetyl) and 5,6-mono/di-substituted (chloro) benzimidazoles derivatives to increase antiproliferative and antimicrobial activities against five different cell lines (A549, A498, HeLa, A375, HepG2) and Gram (+) and Gram (−) bacteria .

Safety And Hazards

Benzyl Dimethylphosphonoacetate may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. It should be handled only outdoors or in a well-ventilated area, and contact with skin, eyes, or clothing should be avoided .

Future Directions

While specific future directions for Benzyl Dimethylphosphonoacetate are not available, research in the field of imidazole and benzimidazole bioactive heterocycles, which are structurally similar, suggests that there is increasing interest in this area. The development of imidazole- and benzimidazole-based drugs is an active and attractive topic of medicinal chemistry .

properties

IUPAC Name

benzyl 2-dimethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-11(12)16-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLGNJMIOVHLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378691
Record name Benzyl Dimethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl Dimethylphosphonoacetate

CAS RN

57443-18-2
Record name Benzyl Dimethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl Dimethylphosphonoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SD Taylor, F Mirzaei, A Sharifi… - The Journal of Organic …, 2006 - ACS Publications
… The reaction of 5 with 2.1 equiv of benzyl dimethylphosphonoacetate (6) 15 gave compound 7 in an 88% yield. We anticipated that upon hydrogenolysis of the benzyl group in 7 the …
Number of citations: 23 pubs.acs.org
PJ Black, G Cami-Kobeci, MG Edwards… - Organic & …, 2006 - pubs.rsc.org
… When the problem of transesterification was removed via the use of benzyl dimethylphosphonoacetate (entry 3) only a 14% conversion into benzyl dihydrocinnamate 4b was …
Number of citations: 129 pubs.rsc.org
S Bezzenine-Lafollée, F Guibé, H Villar, R Zriba - Tetrahedron, 2004 - Elsevier
… To this suspension 1.42 g (5.5 mmol) of benzyl dimethylphosphonoacetate was added dropwise. After cessation of dihydrogen gas evolution a solution of 0.95 g (0.5 mmol) of 2-(1,3-…
Number of citations: 31 www.sciencedirect.com
M Takeuchi, S SAKAMOTO, K Kawamuki… - Chemical and …, 1998 - jstage.jst.go.jp
Two new series of fused aza-heteroarylbisphosphonates (5, 8), which are structurally quite different from incadronate (YM175), and related compounds were synthesized and evaluated …
Number of citations: 54 www.jstage.jst.go.jp
R Carrillo, VS Martín, M López, T Martín - Tetrahedron, 2005 - Elsevier
… this last compound being prepared from alcohol 14 by a simple three-step sequence: Swern oxidation to the aldehyde, treated with the sodium salt of benzyl dimethylphosphonoacetate …
Number of citations: 21 www.sciencedirect.com
JC Bradley, G Buechi - Journal of Organic Chemistry, 1976 - ACS Publications
Camptothecin is an alkaloid first isolated from Camptotheca acuminata, a tree native to mainland China. 1 Structure 11 was established by x-ray crystallographic analysis of the …
Number of citations: 24 pubs.acs.org
A Subeska, J Althaus, T Hake, W Hanekamp… - Bioorganic & Medicinal …, 2023 - Elsevier
… Sodium hydride (60 % dispersion in mineral oil, 68 mg, 1.70 mmol) and benzyl dimethylphosphonoacetate (441 mg, 1.71 mmol) were added to dry tetrahydrofuran (2 mL) at 0 C, …
Number of citations: 1 www.sciencedirect.com
JC Bradley - 1975 - dspace.mit.edu
… Benzyl Dimethylphosphonoacetate (116) . . . . . . . … Benzyl dimethylphosphonoacetate (116) (prepared from benzyl …
Number of citations: 0 dspace.mit.edu
JW LYGA - 1981 - search.proquest.com
Part I. The synthesis of the title compounds was achieved and their carcinogenic activity was investigated. The new synthesis of 9-methylbenzo {a} pyrene was developed starting from 1-…
Number of citations: 2 search.proquest.com
K Yahata, N Ye, K Iso, Y Ai, J Lee… - The Journal of Organic …, 2017 - ACS Publications
… To a stirred solution of S3 (208 mg, 0.359 mmol, 1 equiv) in toluene (3.6 mL) were added benzyl dimethylphosphonoacetate (0.30 mL, 1.44 mmol, 4 equiv) and K 3 PO 4 (232 mg, 1.08 …
Number of citations: 20 pubs.acs.org

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